Teplinovivint

Wnt signaling Kinase inhibition Mechanism of action

Teplinovivint (SM04755) is a canonical Wnt/β-catenin inhibitor with defined kinase selectivity: CLK2 IC50=5.0 nM, DYRK1A IC50=3.5 nM. This profile distinguishes it from other 'vivint'-class compounds that vary in kinase inhibition and mechanism, making direct substitution a source of irreproducible results. Validated for tendinopathy research—promotes tenocyte differentiation (EC50 139-189 nM) and reduces inflammation in vivo. In SW480 CRC cells, inhibits Wnt signaling (EC50=152.9 nM) and proliferation (EC50=25 nM). Favorable topical PK (Tmax=1 hr) supports local formulation with minimal systemic exposure.

Molecular Formula C25H26N6O2
Molecular Weight 442.5 g/mol
CAS No. 1428064-91-8
Cat. No. B3181879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeplinovivint
CAS1428064-91-8
Molecular FormulaC25H26N6O2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)C2=NNC3=C2C=C(C=C3)C4=CN=CC(=C4)CN5CCCCC5
InChIInChI=1S/C25H26N6O2/c1-33-23-8-6-20(15-27-23)28-25(32)24-21-12-18(5-7-22(21)29-30-24)19-11-17(13-26-14-19)16-31-9-3-2-4-10-31/h5-8,11-15H,2-4,9-10,16H2,1H3,(H,28,32)(H,29,30)
InChIKeyYDPWZFPXWFTXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teplinovivint (1428064-91-8) for Targeted Wnt/β-Catenin Pathway Modulation: A Procurement-Focused Overview


Teplinovivint (INN; also known as SM04755) is a small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway [1]. It acts through potent inhibition of the intranuclear kinases CDC-like kinase 2 (CLK2), CLK3, and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which are upstream regulators of Wnt pathway gene expression . The compound has been investigated clinically for tendinopathy and Wnt-driven malignancies, reaching Phase I trials [2].

Teplinovivint (1428064-91-8): Why Substitution with Other 'vivint' Wnt Inhibitors Risks Experimental Inconsistency


Despite a common 'vivint' nomenclature indicating Wnt pathway modulation [1], members of this class exhibit divergent kinase inhibition profiles, potencies, and target selectivity [2]. For instance, while some analogs (e.g., Cirtuvivint) demonstrate high CLK2 selectivity, others (e.g., PRI-724) operate via a distinct mechanism (CBP/β-catenin interaction) . Such variability directly impacts the magnitude and duration of downstream Wnt/β-catenin signaling suppression, making direct substitution without quantitative validation a significant source of irreproducible results and potential procurement waste.

Quantitative Differentiation of Teplinovivint (1428064-91-8) from Key Wnt Pathway Inhibitors


Kinase Inhibition Profile vs. Lorecivivint (SM04690): DYRK1A Potency as a Key Differentiator

Teplinovivint (SM04755) demonstrates a distinct kinase inhibition profile compared to the closely related analog Lorecivivint (SM04690). Specifically, Teplinovivint exhibits ~7.7-fold greater potency against DYRK1A . This differential kinase engagement may translate to distinct downstream effects on Wnt pathway modulation and cellular differentiation, as DYRK1A and CLK2 activities have been shown to have complementary but distinct roles [1].

Wnt signaling Kinase inhibition Mechanism of action

Cellular Wnt/β-Catenin Signaling Inhibition vs. Cirtuvivint (SM08502)

In SW480 colon cancer cells, Teplinovivint inhibits Wnt/β-catenin signaling with an EC50 of 152.9 nM (reporter assay) [1] and an EC50 of 25 nM (cell proliferation assay) [2]. While Cirtuvivint (SM08502) exhibits greater potency in the same reporter assay (EC50=46 nM) , Teplinovivint's activity profile is distinct, with a shallower dose-response curve and different cellular effects on Wnt target gene expression.

Cell-based assay Wnt signaling Reporter gene

Tenocyte Differentiation Induction vs. Lorecivivint

Teplinovivint promotes tenocyte differentiation in a dose-dependent manner, with an EC50 of 139-189 nM for induction of tendon-specific markers SCXA, Tenascin C, and Tenomodulin [1]. In contrast, Lorecivivint has been primarily studied for chondrogenesis in osteoarthritis models [2]. This differentiation bias reflects the distinct kinase inhibition profiles and may be critical for disease-specific applications.

Tendinopathy Differentiation Regenerative medicine

In Vivo Efficacy in Tendinopathy vs. Vehicle Control

In a rat collagenase-induced tendinopathy model, topical application of Teplinovivint (10 mg/ml, once daily for 21 days) significantly reduced tendon inflammation and degeneration compared to vehicle control [1]. This in vivo efficacy, combined with its favorable topical pharmacokinetics (Tmax=1 hour in plasma) [2], distinguishes it from systemically administered Wnt inhibitors and supports its development as a local treatment for tendinopathy.

In vivo Tendinopathy Efficacy

Defined Application Scenarios for Teplinovivint (1428064-91-8) Based on Empirical Evidence


Targeted Wnt Pathway Modulation in Tendinopathy Research

Teplinovivint is specifically suited for in vitro and in vivo studies of tendinopathy. Its ability to promote tenocyte differentiation (EC50 139-189 nM) [1] and reduce inflammation in a rat tendinopathy model [2] makes it a preferred tool for investigating Wnt pathway involvement in tendon degeneration and repair.

Mechanistic Studies of CLK/DYRK1A Kinase Inhibition

With a defined kinase inhibition profile (CLK2 IC50=5.0 nM, DYRK1A IC50=3.5 nM) [1], Teplinovivint is a valuable chemical probe for dissecting the roles of CLK2, CLK3, and DYRK1A in Wnt signaling, alternative splicing, and cellular differentiation. Its distinct profile compared to other 'vivint' compounds allows for comparative mechanistic studies.

Colorectal Cancer Cell Line Studies (SW480)

Teplinovivint has been characterized in the SW480 colorectal cancer cell line, showing inhibition of Wnt/β-catenin signaling (EC50=152.9 nM) and cell proliferation (EC50=25 nM) [1]. This makes it a suitable reference compound for studies investigating Wnt-driven oncogenesis and for benchmarking novel Wnt inhibitors.

Topical Formulation Development for Local Wnt Inhibition

Teplinovivint's favorable topical pharmacokinetics (Tmax=1 hour in plasma) [1] and in vivo efficacy upon local application [2] support its use in developing and optimizing topical formulations for tendon or skin diseases where local Wnt pathway inhibition is desired, minimizing systemic exposure risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teplinovivint

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.